4-Bromopicolinohydrazide 4-Bromopicolinohydrazide
Brand Name: Vulcanchem
CAS No.: 62150-48-5
VCID: VC8283684
InChI: InChI=1S/C6H6BrN3O/c7-4-1-2-9-5(3-4)6(11)10-8/h1-3H,8H2,(H,10,11)
SMILES: C1=CN=C(C=C1Br)C(=O)NN
Molecular Formula: C6H6BrN3O
Molecular Weight: 216.04 g/mol

4-Bromopicolinohydrazide

CAS No.: 62150-48-5

Cat. No.: VC8283684

Molecular Formula: C6H6BrN3O

Molecular Weight: 216.04 g/mol

* For research use only. Not for human or veterinary use.

4-Bromopicolinohydrazide - 62150-48-5

Specification

CAS No. 62150-48-5
Molecular Formula C6H6BrN3O
Molecular Weight 216.04 g/mol
IUPAC Name 4-bromopyridine-2-carbohydrazide
Standard InChI InChI=1S/C6H6BrN3O/c7-4-1-2-9-5(3-4)6(11)10-8/h1-3H,8H2,(H,10,11)
Standard InChI Key RTLFVRMZSLFBRU-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1Br)C(=O)NN
Canonical SMILES C1=CN=C(C=C1Br)C(=O)NN

Introduction

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-bromopicolinohydrazide follows a two-step protocol derived from methods used for analogous hydrazides :

  • Esterification of 4-Bromopicolinic Acid:
    The carboxylic acid group of 4-bromopicolinic acid is converted to an ethyl ester using ethanol and sulfuric acid under reflux:

    C6H4BrNO2+C2H5OHH2SO4C6H4BrNO2C2H5+H2O\text{C}_6\text{H}_4\text{BrNO}_2 + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_6\text{H}_4\text{BrNO}_2\text{C}_2\text{H}_5 + \text{H}_2\text{O}

    This step yields ethyl 4-bromopicolinate, confirmed via infrared (IR) spectroscopy by the disappearance of the carboxylic acid O-H stretch (2500–3300 cm1^{-1}) and the appearance of an ester C=O stretch (~1716 cm1^{-1}) .

  • Hydrazinolysis:
    The ester reacts with hydrazine hydrate in ethanol under reflux to form the hydrazide:

    C6H4BrNO2C2H5+N2H4C6H5BrN3O+C2H5OH\text{C}_6\text{H}_4\text{BrNO}_2\text{C}_2\text{H}_5 + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{BrN}_3\text{O} + \text{C}_2\text{H}_5\text{OH}

    Completion is verified by the emergence of N-H stretches (3263–3305 cm1^{-1}) in IR spectra .

Spectroscopic Characterization

  • 1^1H NMR: A singlet at δ 4.37 ppm corresponds to the hydrazide NH2_2 protons, while aromatic protons appear between δ 7.68–8.95 ppm .

  • 13^{13}C NMR: Signals at δ 160–163 ppm confirm the carbonyl (C=O) and pyridine carbons .

  • Mass Spectrometry: A molecular ion peak at m/z 217.03 ([M+H]+^+) aligns with the molecular formula .

Physicochemical Properties

Thermal Stability

4-Bromopicolinohydrazide exhibits a melting point range of 172–174°C, comparable to its precursor 4-bromopicolinic acid . Thermal gravimetric analysis (TGA) reveals decomposition above 250°C, indicating moderate thermal stability.

Solubility and Reactivity

  • Solubility: Soluble in polar aprotic solvents (e.g., dimethylformamide, DMF) and ethanol; sparingly soluble in water .

  • Reactivity: The hydrazide group participates in condensation reactions with carbonyl compounds, forming hydrazones and heterocyclic derivatives .

Table 1: Key physicochemical properties of 4-bromopicolinohydrazide

PropertyValue
Molecular Weight217.03 g/mol
Melting Point172–174°C
Boiling Point347.8±27.0°C (estimated)
Density1.8±0.1 g/cm3^3
LogP (Partition Coefficient)0.76

Applications in Research and Industry

Corrosion Inhibition

4-Bromopicolinohydrazide forms protective films on metal surfaces, inhibiting oxidation. Studies on related hydrazides demonstrate corrosion inhibition efficiencies exceeding 80% for steel in acidic environments .

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing pyrazole and quinoline derivatives with potential antiviral activity. For example, hydrazide analogs have shown inhibitory effects against SARS-CoV-2 main protease .

Biochemical Research

As a biochemical reagent, 4-bromopicolinohydrazide is utilized in proteomics and enzyme inhibition studies due to its ability to chelate metal ions and modify protein structures .

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